molecular formula C7H8F3N3O4S2 B123070 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide CAS No. 654-62-6

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

Cat. No. B123070
CAS RN: 654-62-6
M. Wt: 319.3 g/mol
InChI Key: KRVABEGPNKGLOT-UHFFFAOYSA-N
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Description

“4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide” is a carbonic anhydrase inhibitor . It is used as a potential anti-tumor and antiglaucoma drug . It is also a metabolite of the diuretic hydroflumethiazide .


Synthesis Analysis

The synthesis of “4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide” involves several steps . The process starts with the reaction of trichloromethylbenzene with antimony trifluoride. This results in the formation of trifluoromethylbenzene. The trifluoromethylbenzene is then nitrated with mixed acid to produce the intermediate nitrotrifluoromethylbenzene. This intermediate is then reduced, chlorosulfonated, and aminated to produce the final product .


Molecular Structure Analysis

The molecular structure of “4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide” has been analyzed in several studies . The crystal structure of the compound in complex with human carbonic anhydrase II has been determined .


Chemical Reactions Analysis

“4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide” has been studied for its interaction with cyclic AMP phosphodiesterase and carbonic anhydrase . The inhibitory effect of hydroflumethiazide (HFT) and its metabolite, 2,4-disulfamyl-5-trifluoromethylaniline (DTA) on cyclic AMP phosphodiesterase and the binding of HFT and DTA to carbonic anhydrase was studied in vitro .


Physical And Chemical Properties Analysis

The compound is crystalline in nature . It has a melting point of 242°C . The empirical formula is C7H8F3N3O4S2 and the molecular weight is 319.28 .

Scientific Research Applications

Pharmaceutical Research

This compound is used as a reference standard in the pharmaceutical industry . It’s used in quality tests and assays as specified in the USP compendia . This ensures the strength, quality, purity, and identity of the pharmaceutical products .

Wastewater Treatment

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide has been used in the treatment of wastewater . It has shown effectiveness against anhydrase, an enzyme that catalyzes the conversion of water .

Anti-tumor Research

This compound is a carbonic anhydrase inhibitor, which has potential applications as an anti-tumor drug . Carbonic anhydrase inhibitors are often used in the treatment of certain types of cancer .

Antiglaucoma Research

In addition to its anti-tumor applications, 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is also being researched for its potential as an antiglaucoma drug . Glaucoma is a common eye condition that can lead to vision loss if not treated, and carbonic anhydrase inhibitors are often used in its treatment .

Chemical Analysis

This compound is used in the separation of chemical substances on Newcrom R1 HPLC column . High-performance liquid chromatography (HPLC) is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture .

Metabolite Research

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide is a metabolite of hydroflumethiazide . It’s used in research to understand the metabolic pathways and effects of hydroflumethiazide .

Mechanism of Action

Target of Action

The primary target of 4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide, also known as 2,4-Disulfamyl-5-trifluoromethylaniline, is carbonic anhydrase . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

As a carbonic anhydrase inhibitor , 2,4-Disulfamyl-5-trifluoromethylaniline binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal physiological processes that rely on the activity of carbonic anhydrase.

Biochemical Pathways

The inhibition of carbonic anhydrase affects several biochemical pathways. One of the most significant is the regulation of pH and fluid balance in various tissues and organs. By inhibiting carbonic anhydrase, 2,4-Disulfamyl-5-trifluoromethylaniline can disrupt these processes, leading to a variety of downstream effects .

Pharmacokinetics

Like other sulfonamides, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of carbonic anhydrase by 2,4-Disulfamyl-5-trifluoromethylaniline can lead to a decrease in the production of bicarbonate ions and protons, disrupting pH balance and fluid regulation. This can have various molecular and cellular effects, depending on the specific tissues and organs affected .

Action Environment

The action, efficacy, and stability of 2,4-Disulfamyl-5-trifluoromethylaniline can be influenced by various environmental factors. For example, the pH of the local environment can affect the compound’s ability to inhibit carbonic anhydrase. Additionally, factors such as temperature, ionic strength, and the presence of other molecules can also influence the compound’s action .

Safety and Hazards

The compound is labeled with the hazard symbol Xi, indicating that it is an irritant . The risk statements associated with the compound are 36/37/38, indicating that it may cause irritation to the eyes, respiratory system, and skin . The safety statements are 26 and 36, indicating that in case of contact with eyes, rinse immediately with plenty of water and seek medical advice, and that suitable protective clothing should be worn .

properties

IUPAC Name

4-amino-6-(trifluoromethyl)benzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3O4S2/c8-7(9,10)3-1-4(11)6(19(13,16)17)2-5(3)18(12,14)15/h1-2H,11H2,(H2,12,14,15)(H2,13,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVABEGPNKGLOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)S(=O)(=O)N)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20215710
Record name 2,4-Disulfamyl-5-trifluoromethylaniline
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Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-(trifluoromethyl)benzene-1,3-disulfonamide

CAS RN

654-62-6
Record name 4-Amino-6-(trifluoromethyl)-1,3-benzenedisulfonamide
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Record name 2,4-Disulfamyl-5-trifluoromethylaniline
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Record name 654-62-6
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Record name 2,4-Disulfamyl-5-trifluoromethylaniline
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Record name 5-amino-α,α,α-trifluorotoluene-2,4-disulphonamide
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Record name 2,4-DISULFAMOYL-5-TRIFLUOROMETHYLANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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Q & A

Q1: What is the primary mechanism of action of DTA?

A: DTA exhibits inhibitory effects on both cyclic AMP phosphodiesterase and carbonic anhydrase. [] While its exact mechanism on phosphodiesterase requires further investigation, DTA binds to carbonic anhydrase, potentially impacting enzymatic activity. []

Q2: How does the structure of DTA relate to its activity?

A: While specific structure-activity relationship (SAR) studies are not detailed in the provided research, the presence of sulfonamide groups in DTA's structure suggests potential for antibacterial and antifungal activity, as observed with similar sulfonamide-derived chromones. [] Further research is needed to elucidate the impact of specific structural modifications on DTA's potency and selectivity.

Q3: How is DTA quantified in pharmaceutical formulations?

A: A high-pressure liquid chromatography (HPLC) method has been developed to quantify DTA in hydroflumethiazide formulations. [] This method, employing a bonded pellicular packing and an internal standard, enables accurate determination of DTA concentration. []

Q4: What is the significance of DTA binding to erythrocyte carbonic anhydrase?

A: DTA demonstrates a higher binding affinity to erythrocyte carbonic anhydrase compared to its parent compound, hydroflumethiazide (HFT). [] This preferential binding of DTA may influence its distribution and pharmacokinetic profile within the body. []

Q5: What are the potential applications of DTA beyond its association with hydroflumethiazide?

A: Given its structural similarity to other sulfonamide-derived compounds, DTA might possess antibacterial and antifungal properties. [] Further investigation into its spectrum of activity and potential therapeutic applications in these areas is warranted.

Q6: What are the limitations of the existing research on DTA?

A6: The provided research primarily focuses on DTA's quantification and interaction with specific enzymes. Further studies are needed to fully understand its toxicological profile, long-term effects, and potential for broader therapeutic applications. Investigations into its environmental impact and degradation pathways are also lacking.

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